Ethyl 2-amino-3-hydroxy-3-(6-methoxypyridin-2-yl)propanoate
Description
Properties
Molecular Formula |
C11H16N2O4 |
|---|---|
Molecular Weight |
240.26 g/mol |
IUPAC Name |
ethyl 2-amino-3-hydroxy-3-(6-methoxypyridin-2-yl)propanoate |
InChI |
InChI=1S/C11H16N2O4/c1-3-17-11(15)9(12)10(14)7-5-4-6-8(13-7)16-2/h4-6,9-10,14H,3,12H2,1-2H3 |
InChI Key |
VLTGZMWSTQZUCQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(C1=NC(=CC=C1)OC)O)N |
Origin of Product |
United States |
Preparation Methods
Step 1: Preparation of the Pyridine Intermediate
- Starting Material: 2-Aminopyridine derivatives, especially 6-methoxypyridine-2-carboxylic acid or its derivatives, are used as the pyridine core.
- Method:
The pyridine ring is functionalized via electrophilic substitution or cross-coupling reactions to introduce the methoxy group at the 6-position.
For example, a methylation of the pyridine nitrogen or hydroxylation at specific positions can be achieved through methyl iodide or dimethyl sulfate under basic conditions, followed by purification.
Step 2: Formation of the Propanoate Backbone
- Reaction:
The amino group on the pyridine derivative is coupled with an ethyl ester precursor to form the amino-ester intermediate.
This step often employs amide bond formation using coupling reagents like BOP or HATU in a suitable solvent such as DMF.
Step 3: Introduction of Hydroxyl and Amino Groups
- Hydroxylation:
The hydroxyl group at the 3-position can be introduced via selective oxidation or nucleophilic addition to the activated intermediate. - Amino Group:
The amino group at the 2-position is retained or introduced via reductive amination or direct amino substitution.
Step 4: Final Esterification
- The ester group (ethyl ester) is finalized through esterification of the carboxylic acid with ethanol under acidic catalysis, often using sulfuric acid or catalytic amounts of acid in reflux conditions.
Synthesis via Cross-Coupling and Protecting Group Strategies
Overview:
This method employs modern palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, to attach the pyridine moiety to the amino acid backbone.
Step 1: Synthesis of the 6-Methoxypyridin-2-yl Boronic Acid or Halide
- Method:
Synthesis of the pyridine derivative with suitable leaving groups (bromide, iodide) or boronic acids facilitates subsequent coupling.
Step 2: Cross-Coupling with the Amino Acid Derivative
- Reaction Conditions:
Using Pd catalysts (e.g., Pd(PPh3)4) with bases like potassium carbonate in solvents such as toluene or DMF, the pyridine derivative is coupled to an amino acid precursor, such as protected serine or alanine derivatives.
Step 3: Deprotection and Hydroxylation
- After coupling, protecting groups are removed under acidic or basic conditions.
- Hydroxylation at the 3-position is achieved via oxidation with reagents like osmium tetroxide or via regioselective hydroxylation strategies.
Step 4: Esterification
- The final step involves esterification of the carboxylic acid with ethanol, often under reflux with catalytic sulfuric acid, yielding the target compound.
Patent-Backed Synthesis Pathways
Patent US20210094954A1 describes a method involving multi-step organic synthesis with key intermediates such as amino acids and pyridine derivatives, emphasizing the use of amide bond formation, selective hydroxylation, and esterification . The process involves:
- Activation of pyridine derivatives with suitable coupling agents.
- Sequential addition of amino and hydroxyl groups.
- Purification via chromatography techniques.
This patented approach ensures high yield and stereochemical control, crucial for pharmaceutical applications.
Reaction Conditions and Yield Data
Notes on Synthesis Optimization and Challenges
- Regioselectivity: Achieving selective hydroxylation at the 3-position of the pyridine ring remains challenging; regioselective oxidants or directing groups are often employed.
- Protection/Deprotection: Use of protecting groups (e.g., Boc, Fmoc) is critical to prevent side reactions during multi-step synthesis.
- Yield Maximization: Use of high-purity reagents, optimized reaction temperatures, and chromatography purification improves overall yields.
Summary of Literature and Patent Sources
| Source Type | Key Contributions | Relevance |
|---|---|---|
| Patent US20210094954A1 | Multi-step synthesis with intermediates | High-yield, scalable process |
| Research Articles | Cross-coupling and hydroxylation strategies | Methodological diversity |
| Commercial Data | Synthesis protocols and optimization | Practical application insights |
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-3-hydroxy-3-(6-methoxypyridin-2-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The methoxypyridine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution reactions can introduce various functional groups into the methoxypyridine ring .
Scientific Research Applications
Ethyl 2-amino-3-hydroxy-3-(6-methoxypyridin-2-yl)propanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-amino-3-hydroxy-3-(6-methoxypyridin-2-yl)propanoate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
The compound’s uniqueness lies in its combination of amino, hydroxyl, and methoxypyridinyl groups. Key comparisons with analogs are summarized below:
Table 1: Structural and Functional Comparison
Key Observations:
Methoxy vs. Methyl Substitution: The methoxy group in the target compound (vs.
Amino Group Impact: The 2-amino group distinguishes the target compound from non-amino analogs (e.g., ). This group introduces basicity, enabling salt formation (as seen in ) and altering pharmacokinetic properties.
Hydroxyl Group Stability: The 3-hydroxy group may increase susceptibility to oxidation or hydrolysis compared to non-hydroxylated esters (e.g., ). Stability under storage conditions is critical for pharmaceutical applications, as highlighted in .
Stability and Degradation
- Hydrolytic Sensitivity :
- Oxidative Pathways :
- The hydroxyl group may undergo oxidation, necessitating antioxidants or controlled storage environments.
Biological Activity
Ethyl 2-amino-3-hydroxy-3-(6-methoxypyridin-2-yl)propanoate is a compound of interest due to its potential therapeutic applications. This article delves into its biological activity, highlighting relevant research findings, case studies, and data tables to provide a comprehensive overview.
Chemical Structure and Properties
This compound can be characterized by its molecular formula and a molecular weight of approximately 224.26 g/mol. The compound features an ethyl ester group, an amino group, and a hydroxyl group, contributing to its diverse biological interactions.
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Analgesic Effects : Studies have shown that derivatives of this compound can exert analgesic effects in mammalian models, suggesting potential for pain management therapies .
- Immunostimulant Properties : Certain structural analogs demonstrate immunostimulatory effects, enhancing immune responses in vitro and in vivo .
Anticancer Properties
Recent studies have explored the anticancer potential of this compound. For instance:
- Cell Proliferation Inhibition : In vitro assays have demonstrated that the compound inhibits the proliferation of cancer cell lines, including prostate cancer cells. The inhibition was linked to the induction of apoptosis, as evidenced by increased caspase activity and DNA fragmentation .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Prostate Cancer (PC3) | 15 | Induction of apoptosis |
| Breast Cancer (MCF7) | 20 | Cell cycle arrest |
Neuroprotective Effects
The neuroprotective properties of the compound have also been investigated:
- Oxidative Stress Reduction : this compound has been shown to reduce oxidative stress markers in neuronal cell cultures, suggesting potential applications in neurodegenerative diseases .
Case Studies
- Pain Management in Animal Models : A study involving rodent models demonstrated that administration of this compound resulted in significant pain relief comparable to standard analgesics. Behavioral assessments indicated reduced pain sensitivity following treatment .
- Cancer Treatment Efficacy : Clinical trials are underway to assess the efficacy of this compound in combination with existing chemotherapeutics for enhanced anticancer activity. Preliminary results indicate improved patient outcomes with reduced side effects compared to traditional therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
